Vanadium oxytrichloride

描述

属性

IUPAC Name |

oxovanadium;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.O.V/h3*1H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKMSLLEOBTKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

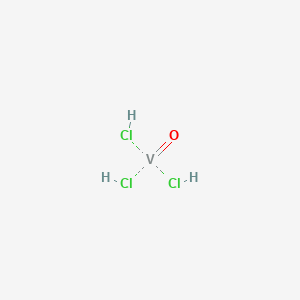

O=[V].Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H3OV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064784 | |

| Record name | Vanadium, trichlorooxo-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vanadium oxytrichloride appears as a lemon yellow liquid. Boiling point 257-260 °F (125-127 °C). Corrosive to metals and tissue. Used as a catalyst., Dry Powder; Liquid; Other Solid, Yellow liquid; Fumes red in moist air; [Merck Index] Strong unpleasant odor; [HSDB] Yellow liquid with an odor of chlorine; [MSDSonline] | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium, trichlorooxo-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium oxytrichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

259 °F at 760 mmHg (USCG, 1999), 126 to 127 °C | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Reacts with water, Soluble, but decomposes in cold water (20-25 °C); can decompose violently in water, Soluble in methanol, ethyl ether, acetone, Completely miscible with many hydrocarbons and nonpolar metal halides (e.g., TiCl4) | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.83 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.829 g/cu cm | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.98 (Air = 1) | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

19.3 [mmHg], Vapor pressure: 6.07 mm Hg at 20 °C, 20 mm Hg at 26.6 °C, 19.3 mm Hg at 25 °C | |

| Record name | Vanadium oxytrichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lemon-yellow liquid, Yellow liquid, emitting red fumes on exposure to air, Fuming red-yellow liquid | |

CAS No. |

7727-18-6 | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium oxytrichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium, trichlorooxo-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium, trichlorooxo-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium trichloride oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-107 °F (USCG, 1999), -77 °C | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Precursor Chemistry of Vanadium Oxytrichloride

Established Chlorination Routes

The most common methods for synthesizing Vanadium oxytrichloride involve the direct chlorination of vanadium oxides. Vanadium(V) pentoxide (V₂O₅) and lower vanadium oxides, such as Vanadium(III) oxide (V₂O₃), are the principal starting materials.

V₂O₅ + 3Cl₂ → 2VOCl₃ + 1.5O₂

This reaction is typically conducted at temperatures around 600°C. wikipedia.orgchemeurope.com

Thermodynamic analyses show that the direct chlorination of V₂O₅ by chlorine gas (Cl₂) is favorable at temperatures exceeding 477°C. mdpi.com The reaction to form VOCl₃ is the main thermodynamically favored outcome. mdpi.com Kinetic studies have investigated the chlorination of V₂O₅ using different chlorinating agents. The apparent activation energies for the reaction vary significantly with the agent used, highlighting different rate-controlling steps. mdpi.comakjournals.com For instance, the activation energy for chlorination with Cl₂ is reported to be 126 kJ/mol. mdpi.comsalgenx.com

The kinetics of the V₂O₅ chlorination process can be complex. Between 500°C and 570°C, the rate-limiting step is considered to be the chemical reaction itself. However, in the higher temperature range of 570°C to 650°C, a mix of pore diffusion and chemical reaction controls the rate. mdpi.com

Table 1: Apparent Activation Energies for V₂O₅ Chlorination

| Chlorinating Agent | Apparent Activation Energy (kJ/mol) |

| Chlorine (Cl₂) | 126 mdpi.comsalgenx.com |

| Carbon Tetrachloride (CCl₄) | 77 mdpi.comsalgenx.com |

| Phosgene (COCl₂) | 48 mdpi.comsalgenx.com |

The presence of a carbonaceous reducing agent, such as carbon or coke, significantly improves the chlorination of V₂O₅. chemeurope.com This process, known as carbochlorination, allows the reaction to proceed at much lower temperatures, typically between 200°C and 400°C. wikipedia.orgchemeurope.com The carbon acts as a deoxygenation agent, combining with the oxygen from V₂O₅ to form carbon monoxide (CO) or carbon dioxide (CO₂), which shifts the reaction equilibrium towards the formation of VOCl₃. chemeurope.comresearchgate.net

The general reaction can be represented as:

V₂O₅ + 3C + 3Cl₂ → 2VOCl₃ + 3CO

Vanadium(III) oxide (V₂O₃) can also serve as a precursor for the synthesis of this compound. chemeurope.com The reaction with chlorine gas proceeds according to the following equation:

V₂O₃ + 3Cl₂ → 2VOCl₃ + 0.5O₂

This method is also a viable route, though thermodynamic calculations indicate that V₂O₃ cannot be chlorinated to VOCl₃ by certain agents like NaCl, CaCl₂, or HCl under typical conditions. mdpi.com However, one established method involves a two-step process where V₂O₅ is first reduced to V₂O₃ at high temperatures (600-1000°C) using hydrogen or carbon, followed by chlorination of the resulting V₂O₃ at 500-600°C. google.com

Chlorination of Vanadium Pentoxide (V2O5)

Laboratory-Scale Synthesis Techniques

On a laboratory scale, alternative chlorinating agents are often employed for convenience and to avoid the direct use of chlorine gas at high temperatures.

A common laboratory synthesis involves the reaction of V₂O₅ with thionyl chloride (SOCl₂): chemeurope.comwikipedia.org

V₂O₅ + 3SOCl₂ → 2VOCl₃ + 3SO₂

This method is advantageous as it proceeds under milder conditions than direct chlorination. chemeurope.com Another laboratory approach utilizes anhydrous aluminum chloride (AlCl₃) as the chlorinating agent, which can lower the reaction temperature to as low as 160-170°C. researchgate.netresearchgate.net The addition of sodium chloride (NaCl) to this system has been shown to improve the reaction rate and the purity of the VOCl₃ produced. researchgate.netresearchgate.net

Hydrothermal synthesis is another technique used to produce nanostructured vanadium oxides, where VOCl₃ can be used as a precursor in the presence of long-chain amines. mdpi.com

Industrial Production Strategies (e.g., Fluidized Bed Chlorination)

For large-scale industrial production of this compound, fluidized bed reactors are commonly employed. google.comgoogle.com This technique offers excellent heat and mass transfer, leading to efficient and controlled reactions. In a typical industrial process, finely ground vanadium oxide or a vanadium-bearing ore is fed into a fluidized bed along with a carbonaceous material like petroleum coke. google.comsci-hub.se

Chlorine gas is used as the fluidizing agent and reactant. The reaction is carried out at temperatures between 350°C and 800°C. google.com Lower temperatures within this range favor the formation of VOCl₃, while higher temperatures tend to produce more VCl₄. google.com

The process involves several key steps:

Fluidized Bed Reaction: Vanadium oxide, carbon, and sometimes an inert diluent are maintained in a fluidized state by an upward flow of chlorine gas. google.comgoogle.com

Product Separation: The gaseous effluent from the reactor, containing VOCl₃, unreacted chlorine, carbon oxides, and entrained solids, is passed through cyclone separators to remove solid particles. google.com

Condensation and Purification: The crude VOCl₃ gas is then condensed. google.com Further purification is typically achieved through fractional distillation to obtain a high-purity product. google.comgoogle.com

This continuous process allows for the efficient production of VOCl₃, which is a key catalyst for producing EPDM rubber and a precursor for high-purity Vanadium pentoxide. sci-hub.seusvanadium.com

Table 2: Comparison of Industrial and Laboratory Synthesis Conditions

| Parameter | Industrial (Fluidized Bed) | Laboratory |

| Precursor | V₂O₅, Vanadium Ores google.comgoogle.com | V₂O₅, V₂O₃ chemeurope.com |

| Chlorinating Agent | Cl₂ (with Carbon) google.com | SOCl₂, AlCl₃ chemeurope.comresearchgate.net |

| Temperature | 350 - 800 °C (typically <600°C for VOCl₃) google.com | 160 - 600 °C chemeurope.comresearchgate.net |

| Scale | Large-scale, continuous google.comsci-hub.se | Small-scale, batch chemeurope.com |

| Key Feature | Efficient heat/mass transfer google.com | Use of milder reagents chemeurope.com |

Reactivity and Fundamental Reaction Mechanisms of Vanadium Oxytrichloride

Hydrolysis and Alcoholysis Reactions

Vanadium oxytrichloride exhibits high reactivity towards protic solvents like water and alcohols. These reactions proceed via the substitution of its chloride ligands.

Formation of Vanadium Pentoxide and Hydrochloric Acid

2 VOCl₃ + 3 H₂O → V₂O₅ + 6 HCl wikipedia.orgchemeurope.com

This reactivity highlights the moisture-sensitive nature of VOCl₃, necessitating its handling under anhydrous conditions. smolecule.com

Intermediate Species: Dioxovanadium Monochloride (VO₂Cl)

The hydrolysis of this compound does not occur in a single step. Research has identified dioxovanadium monochloride (VO₂Cl) as a key intermediate species in this process. wikipedia.orgchemeurope.com The formation of this intermediate suggests a stepwise substitution of chloride ions by hydroxide (B78521) groups, which then undergo further reaction. While it is an intermediate in hydrolysis, VO₂Cl can also be synthesized through a specific, albeit unusual, reaction between this compound and dichlorine monoxide (Cl₂O). wikipedia.orgchemeurope.com Another method involves the reaction of VOCl₃ with ozone. rsc.org

VOCl₃ + Cl₂O → VO₂Cl + 2 Cl₂ wikipedia.orgchemeurope.com

Controlled hydrolysis of VOCl₃ in acetonitrile (B52724) has been shown through multinuclear magnetic resonance studies to yield the dichlorodioxovanadate(V) anion, [VO₂Cl₂]⁻. rsc.org

Alkoxide Synthesis via Alcoholysis

Similar to hydrolysis, this compound undergoes alcoholysis, reacting with alcohols to form vanadium alkoxides. In these reactions, the chloride ligands are replaced by alkoxy groups (-OR). The general reaction is as follows:

VOCl₃ + 3 ROH → VO(OR)₃ + 3 HCl chemeurope.com

Where 'R' represents an alkyl or aryl group, such as methyl (Me) or phenyl (Ph). chemeurope.com This reaction is often carried out in the presence of a proton acceptor, like triethylamine (B128534) (Et₃N), to neutralize the hydrochloric acid byproduct. chemeurope.com

A specific example is the synthesis of vanadyl isopropoxide, a valuable precursor in materials science:

VOCl₃ + 3 HOCH(CH₃)₂ → VO(OCH(CH₃)₂)₃ + 3 HCl wikipedia.org

Studies using ⁵¹V NMR on the alcoholysis with methanol, ethanol, and isopropanol (B130326) have shown that the substitution of two chloride atoms to form complexes like VOCl(OR)₂·2ROH occurs readily. iaea.org

Interconversions with Other Vanadium Oxychlorides

This compound serves as a starting material for the synthesis of other vanadium oxychlorides, which have different oxidation states and properties.

Synthesis of Vanadium Oxydichloride (VOCl₂)

Vanadium oxydichloride (VOCl₂), a vanadium(IV) compound, can be synthesized from this compound (a vanadium(V) compound) through a comproportionation reaction. This reaction involves reacting VOCl₃ with vanadium trichloride (B1173362) (VCl₃) and vanadium pentoxide (V₂O₅). wikipedia.orgwikipedia.orgwikipedia.org

V₂O₅ + VOCl₃ + 3 VCl₃ → 6 VOCl₂ wikipedia.orgwikipedia.orgatamanchemicals.com

This method provides a direct route to access the lower oxidation state oxychloride from VOCl₃.

Decomposition Pathways of VO₂Cl and VOCl₂

The vanadium oxychloride intermediates and products themselves can undergo thermal decomposition.

Dioxovanadium monochloride (VO₂Cl): When heated to temperatures above 180 °C, VO₂Cl decomposes. The products of this decomposition are vanadium pentoxide (V₂O₅) and this compound (VOCl₃), indicating a disproportionation reaction. wikipedia.orgchemeurope.com

Vanadium oxydichloride (VOCl₂): This compound also decomposes upon heating, yielding this compound (VOCl₃) and vanadium(II) oxychloride (VOCl). wikipedia.orgchemeurope.com

These decomposition reactions are summarized in the table below.

| Compound | Decomposition Products | Condition |

| Dioxovanadium monochloride (VO₂Cl) | V₂O₅ + VOCl₃ | >180 °C |

| Vanadium oxydichloride (VOCl₂) | VOCl₃ + VOCl | Heating |

Adduct Formation and Lewis Acidity

This compound (VOCl₃) is a potent Lewis acid, a characteristic demonstrated by its propensity to form adducts with a variety of bases. wikipedia.orgchemeurope.comwikiwand.com This reactivity stems from the electron-deficient nature of the vanadium(V) center, making it an effective acceptor of electron pairs from donor molecules. smolecule.com The formation of these adducts often leads to a change in the coordination geometry around the vanadium atom. wikipedia.orgchemeurope.com

Coordination with Nitrogen-Donor Ligands (e.g., Amines, Pyridine (B92270), Quinoline (B57606), Acetonitrile)

This compound readily forms stable adducts with a range of nitrogen-containing ligands. wikipedia.orgchemeurope.comwikiwand.com Research has shown that VOCl₃ reacts with neutral donor ligands to form intensely colored and highly moisture-sensitive complexes. ucl.ac.ukresearchgate.net For instance, it forms adducts with primary amines, such as diethylamine (B46881) (H₂NEt), resulting in complexes like VOCl₃(H₂NEt)₂. wikipedia.orgchemeurope.com Similarly, it coordinates with acetonitrile (MeCN), another common nitrogen-donor ligand. chemeurope.com

Studies have detailed the synthesis of various VOCl₃ complexes with nitrogen-donor ligands, including:

[VOCl₃(L)] : where L can be pyridine or quinoline. researchgate.net

[VOCl₃(L)₂] : where L is pyridine. researchgate.net

[VOCl₃(L-L)] : where L-L represents bidentate ligands like 2,2'-bipyridyl and 1,10-phenanthroline (B135089). researchgate.netsoton.ac.uk

The formation of these adducts highlights the strong Lewis acidic character of this compound. ucl.ac.uk

Catalytic Applications of Vanadium Oxytrichloride in Polymerization

Olefin Polymerization Catalysisthermofisher.comsmolecule.comaai.solutionsvanitec.org

Vanadium oxytrichloride is a versatile catalyst used in the polymerization of various olefins. thermofisher.comsmolecule.comaai.solutions It is particularly noted for its use in Ziegler-Natta catalyst systems, which are instrumental in producing polyolefins with specific properties. smolecule.commdpi.com These catalyst systems typically involve the vanadium compound in conjunction with an organoaluminum compound that acts as a cocatalyst. mdpi.comrsc.org The combination of this compound with other transition metal compounds, such as titanium tetrachloride, is also employed to create mixed catalysts for polyethylene (B3416737) production. vanitec.orgusvanadium.comusvanadium.com

Ethylene (B1197577) and Propylene (B89431) Polymerizationthermofisher.comrsc.org

This compound-based catalysts are effective in the polymerization of both ethylene and propylene. thermofisher.comrsc.org These systems can produce polyethylene and polypropylene (B1209903) with a range of molecular weights and distributions. vot.pl The use of vanadium catalysts, unlike some other transition metal catalysts, can lead to polyethylene with a broad molecular weight distribution. vot.pl

A primary industrial application of this compound is in the production of Ethylene-Propylene-Diene Monomer (EPDM) rubbers. thermofisher.comaai.solutionsvanitec.orgusvanadium.comwikipedia.orgchemeurope.com EPDM is a synthetic rubber characterized by its excellent resistance to heat, ozone, and weathering. The catalytic system for EPDM production often involves this compound, a cocatalyst, and a third non-conjugated diene monomer. google.com The specific properties of the resulting EPDM, such as propylene content and molecular weight, can be influenced by the components of the catalytic system and the polymerization conditions. google.com For instance, studies have shown that the use of certain promoters in conjunction with the VOCl₃ catalyst can enhance propylene incorporation into the polymer chain. rsc.org

Mechanistic Insights into Vanadium-Based Polymerization

The mechanism of olefin polymerization using vanadium-based catalysts is a complex process. It is generally accepted that the active catalytic species is formed through the reaction of this compound with the organoaluminum cocatalyst. mdpi.comcjcatal.com This reaction involves the reduction of the vanadium center, typically from V(V) or V(IV) to a lower oxidation state, often V(III), which is believed to be the active state for polymerization. mdpi.commdpi.com

Theoretical studies using density functional theory (DFT) have provided deeper insights into the structure of the active species. cjcatal.com These studies suggest that a neutral bimetallic species, where the vanadium center is bridged to the aluminum cocatalyst through chlorine atoms, is a likely structure for the active catalyst. cjcatal.com The polymerization then proceeds through the coordination and insertion of olefin monomers into the vanadium-carbon bond of the active site. The nature of the ligands and the cocatalyst significantly influences the electronic and steric environment of the vanadium center, thereby affecting the catalytic activity and the properties of the resulting polymer. scispace.comresearchgate.net Deactivation of the catalyst can occur through the reduction of the active vanadium species to even lower, inactive oxidation states like V(II). mdpi.comscispace.comresearchgate.net

Role of Cocatalysts in Polymerization Systems

A variety of alkylaluminum compounds are used as cocatalysts with this compound. mdpi.com These include:

Ethylaluminium sesquichloride (EASC) : Frequently used in the polymerization of ethylene and propylene, often in combination with VOCl₃. rsc.orgrsc.orgrsc.org

Methylaluminoxane (MAO) : A common cocatalyst in modern single-site catalysis, also used with vanadium complexes to activate them for polymerization. mdpi.comacs.orgnih.gov

Diethylaluminum chloride (DEAC) : Another widely used cocatalyst that, in combination with VOCl₃, forms an active system for olefin polymerization. acs.orgvot.plgoogle.to

The interaction between the vanadium precursor and the alkylaluminum cocatalyst is critical. For example, solution X-ray Absorption Near Edge Structure (XANES) studies have shown that treating VOCl₃ with dimethylaluminum chloride (Me₂AlCl) leads to the formation of vanadium(III) species, which are catalytically active. mdpi.com

Modulation of Catalyst Activity and Polymer Properties

The activity of this compound-based catalysts and the properties of the resulting polymers can be finely tuned by several factors. scispace.com The molar ratio of the cocatalyst to the vanadium compound is a key parameter; for instance, the activity of VOCl₃ systems can be optimized by adjusting the Al/V ratio. mdpi.com

The introduction of promoters or activators can significantly enhance catalytic activity. rsc.orgrsc.orgresearchgate.net For example, certain chlorinated hydrocarbons have been shown to act as promoters, increasing the activity of the VOCl₃-EASC system several-fold in ethylene-propylene copolymerization. rsc.orgrsc.org These promoters are thought to modify the active sites, leading to higher reactivity and influencing the comonomer incorporation. rsc.org

Furthermore, the ligand environment around the vanadium center plays a crucial role. By designing specific ligands, it is possible to stabilize the active vanadium species, prevent deactivation, and control the stereochemistry of the polymer. mdpi.comscispace.comresearchgate.net This approach has led to the development of well-defined vanadium complexes that exhibit high activity and produce polymers with specific microstructures. mdpi.comresearchgate.net The data in the following table illustrates how different cocatalysts and conditions can affect the outcome of ethylene polymerization using a vanadium-based catalyst.

Table 1: Effect of Al Cocatalyst and Solvent on Ethylene Polymerization by a Vanadium Complex Catalyst System: V(NAr)Cl₂(OAr) (1, Ar = 2,6-Me₂C₆H₃) — Al Cocatalyst

| Cocatalyst | Solvent | Activity (kg-PE/mol-V·h) |

|---|---|---|

| Me₂AlCl | Toluene | 14,400 |

| Et₂AlCl | Toluene | 12,500 |

| EtAlCl₂ | Toluene | 1,100 |

| Me₂AlCl | n-Hexane | 1,800 |

Data sourced from a 2022 study on phenoxide-modified (arylimido)vanadium(V) dichloride complexes. mdpi.com

Influence of Promoters (e.g., Halogenated Xylenes, Chlorinated Hydrocarbons)

Promoters, also known as activators or rejuvenators, are employed to enhance the activity and stability of vanadium-based catalysts. mdpi.comscispace.com Halogenated hydrocarbons are a key class of these promoters. scispace.comresearchgate.net It has been recognized since the late 1960s that these compounds can significantly boost the activity of vanadium catalysts. scispace.com Their primary function is to re-oxidize the inactive vanadium(II) species, which form through reduction by aluminum alkyl co-catalysts, back to the active vanadium(III) state. mdpi.comscispace.com

A study comparing various chlorine-containing compounds (CCCs) in the VOCl3–ethylaluminium sesquichloride (EASC) catalytic system for ethylene-propylene copolymerization demonstrated that the promoter's chemical nature significantly impacts catalyst activity. rsc.org Compounds with a –CCl3 group, such as hexachloro-p-xylene (HCPX) and trichloroethyl acetate (B1210297) (TCEA), were found to be particularly favorable for activating the vanadium catalyst. rsc.org HCPX, a highly chlorinated xylene, proved to be one of the most effective promoters, increasing the catalyst's activity severalfold. rsc.orgrsc.org In contrast, tert-butyl chloride (TBC) showed no activating effect in the same system. rsc.org The efficiency of chlorinated hydrocarbon promoters often increases with the number of halogen atoms on the same carbon atom, following a trend like CH2Cl2 < CHCl3 < CCl4. rsc.orgrsc.org

The use of HCPX as a promoter not only increases catalyst activity but also influences the properties of the resulting copolymer. rsc.orgresearchgate.net It leads to polymers with higher molecular weight, a broader molecular weight distribution, and a higher incorporation of propylene monomers compared to systems without the promoter. rsc.orgresearchgate.net

Table 1: Effect of Various Chlorine-Containing Promoters on VOCl₃–EASC Catalyst Activity Copolymerization conditions: Tₚ = 30 °C, P = 0.6 MPa, τ = 60 min; Al/V molar ratio = 50.

| Promoter | Catalyst Activity (Yield) |

|---|---|

| Hexachloro-p-xylene (HCPX) | High |

| Trichloroethyl acetate (TCEA) | High |

| Trichlorotoluene | Moderate |

| Hexachlorocyclopentadiene | Moderate |

| tert-Butyl chloride (TBC) | No activating effect |

Data sourced from a comparative study on chlorine-containing compounds. rsc.org

Reactivators for Vanadium Species

Reactivators, or reoxidants, are crucial for maintaining the catalytic activity of vanadium systems by preventing the accumulation of inactive V(II) species. mdpi.comresearchgate.net These compounds function by reoxidizing the reduced vanadium centers back to a higher, active oxidation state, typically V(III). mdpi.comallenpress.com Ethyl trichloroacetate (B1195264) (ETCA) is a well-established and effective reactivator for this purpose. mdpi.comresearchgate.net The addition of ETCA can significantly enhance the activity of VOCl3-based systems. For instance, in ethylene/propylene copolymerization, the activity of a VOCl3 catalyst was substantially higher in the presence of ETCA (38.4-78.4 kg polymer (mol V)⁻¹ h⁻¹ bar⁻¹) compared to systems without it (18.6-41.2 kg polymer (mol V)⁻¹ h⁻¹ bar⁻¹). mdpi.com

The mechanism of reactivation involves a redox reaction where the reactivator, often a compound with a reactive halogen atom, oxidizes the V(II) center. allenpress.com This process allows the catalytic cycle to continue, preventing the premature death of the catalyst. scispace.comresearchgate.net While effective at lower temperatures, some reactivators like halocarbon esters can act as deactivators at high temperatures (e.g., 160 °C) because they may react with the aluminum alkyl co-catalysts to form inactive species. scispace.com

Control of Molecular Weight and Molecular Weight Distribution

The molecular weight (MW) and molecular weight distribution (MWD) of polymers produced using this compound catalysts can be controlled through several methods. One common approach is the use of hydrogen as a chain transfer agent. vot.pl However, in vanadium-catalyzed polymerizations, hydrogen often leads to a decrease in catalyst activity. vot.pl

The choice of promoters and co-catalysts also plays a significant role. For example, using hexachloro-p-xylene (HCPX) as a promoter in ethylene-propylene copolymerization with a VOCl3-EASC system results in copolymers with a higher molecular weight and a broad molecular weight distribution. rsc.orgresearchgate.net The MWD, often expressed as a stress exponent, can range from narrow (values less than 1.40) to broad (values above 2.00). google.to

In some systems, such as those using bis(imino)pyridyl vanadium complexes, increasing the steric bulk on the ligand framework can improve control over the polymerization, leading to polymers with narrow polydispersity indices (PDIs) and predictable molecular weights. islandscholar.caed.ac.uk However, catalyst lifetime can remain an issue. islandscholar.caed.ac.uk The addition of reactivators like ethyl trichloroacetate can also be varied to control the molecular weight of the resulting copolymers. researchgate.net

Supported Catalysts for Heterogeneous Polymerization

Immobilizing homogeneous vanadium catalysts onto solid supports creates heterogeneous catalysts that offer advantages in terms of polymer morphology control and industrial applicability.

Vanadium-Magnesium Dichloride Systems

Supporting this compound on highly dispersed magnesium dichloride (MgCl2) is a common method to create active heterogeneous catalysts for ethylene polymerization. vot.plpageplace.de These vanadium-magnesium catalysts (VMCs) are known for producing polyethylene with a wide molecular weight distribution. vot.pl The support is typically synthesized by chlorinating a magnesium compound. vot.pl The resulting catalyst, containing a few weight percent of vanadium, can then be used in slurry polymerization with a co-catalyst like tri-isobutylaluminum (TIBA). vot.pl

These supported systems demonstrate high and stable activity at temperatures between 70-90°C. vot.pl They are particularly sensitive to hydrogen for controlling polyethylene molecular weight, allowing for the production of polymers with MW ranging from over 10⁷ down to 4x10⁴. vot.pl However, this sensitivity comes with a drawback, as hydrogen can also cause a reversible deactivation of the catalyst, reducing its activity by 2 to 6 times. vot.plresearchgate.net This deactivation is attributed to the formation of alkylaluminum hydride species that adsorb onto the active sites. vot.plresearchgate.net The catalyst activity can be restored upon removal of hydrogen from the reaction medium. vot.plresearchgate.net

Silica-Supported Vanadium Complexes

Silica (B1680970) (SiO2) is another widely used support material for vanadium catalysts. vot.plresearchgate.net this compound can be immobilized on silica carriers, often synthesized via a sol-gel process, to create catalysts for ethylene-1-hexene copolymerization. vot.pl The properties of the silica support, such as its structure and morphology, and its pre-treatment significantly influence the catalyst's activity and its ability to incorporate the comonomer. vot.pl Pre-treatment can involve thermal modification or an additional reaction with an organoaluminum compound like diethylaluminum chloride (AlEt2Cl) prior to VOCl3 immobilization. vot.pl

Grafting VOCl3 onto silica can lead to a dramatic enhancement in catalytic activity compared to the unsupported complex. researchgate.net The resulting supported catalysts are used in slurry polymerization processes where the solid catalyst is dispersed in a solvent like hexane. vot.plresearchgate.net The interaction between VOCl3 and the silica surface can form species like (SiO)VOCl2. researchgate.net These silica-supported systems have been successfully used to produce ultrahigh-molecular-weight polyethylene (UHMWPE) with controlled particle size and an absence of reactor fouling, indicating successful immobilization. acs.orgresearchgate.net

Cationic Polymerization (e.g., 1,3-Pentadiene)

This compound is also utilized in cationic polymerization, particularly for dienes like 1,3-pentadiene. epa.govresearchgate.net Catalytic systems based on VOCl3 can be modified to control the molecular characteristics of the resulting polymer. epa.govresearchgate.net For the synthesis of poly-1,3-pentadiene, tert-butyl chloride (TBC), alone or in combination with diisopropyl ether, has been identified as an effective agent for controlling molecular properties. epa.gov

In the polymerization of 1,3-pentadiene, the VOCl3-TBC system shows increased catalyst activity compared to VOCl3 alone. researchgate.net The molar ratio of the modifier (TBC) to VOCl3 is a key parameter; for instance, increasing the TBC to VOCl3 molar ratio from 50 to 200 significantly accelerates the polymerization rate, allowing for nearly complete monomer conversion in a technologically feasible timeframe. epa.govresearchgate.net This is in contrast to the effect of protic initiators like water or hydrogen chloride, which tend to decrease the polymer yield. researchgate.net

Electrocatalytic Polymerization Processes

This compound (VOCl3) plays a significant role in electrocatalytic polymerization processes, particularly in the synthesis of conductive polymers. Its application in techniques like oxidative chemical vapor deposition (oCVD) allows for the fabrication of high-quality, electroactive polymer thin films. These processes are crucial for developing materials for next-generation electronic and energy storage devices. mdpi.com The use of VOCl3 as a liquid oxidant offers distinct advantages, including improved control over the deposition process and the ability to produce highly uniform and conformal polymer coatings on various substrates, even those with complex three-dimensional structures. nih.govd-nb.infothieme-connect.com

Oxidative Chemical Vapor Deposition (oCVD) of Conjugated Polymers

Oxidative Chemical Vapor Deposition (oCVD) is a solvent-free, single-step technique for synthesizing and depositing conjugated polymer thin films. beilstein-journals.orgrsc.org In this process, monomer and oxidant vapors are introduced into a vacuum chamber where they adsorb onto a substrate and react spontaneously. mdpi.comnih.gov This step-growth polymerization method allows for precise control over film thickness, doping levels, and nanostructure. mdpi.com

The introduction of liquid oxidants, such as this compound, marked a significant advancement for oCVD. d-nb.infothieme-connect.com Unlike first-generation solid oxidants like ferric chloride (FeCl3), liquid oxidants like VOCl3 have higher volatility, which can be more easily controlled. d-nb.infothieme-connect.comfrontiersin.org This enhanced control over the oxidant's partial pressure in the reaction chamber allows for fine-tuning of the film's properties. d-nb.infothieme-connect.com Furthermore, the reaction byproducts of VOCl3 tend to be volatile, which facilitates a fully dry process by eliminating the need for post-deposition rinsing to remove residual oxidant or byproducts. d-nb.infothieme-connect.comnih.gov This makes the oCVD process using VOCl3 cost-effective and suitable for use with solvent-sensitive and temperature-sensitive substrates. mdpi.comnih.gov

A prominent example of a conjugated polymer synthesized via oCVD using VOCl3 is poly(3,4-ethylenedioxythiophene), commonly known as PEDOT. acs.orgresearchgate.netfigshare.com Research has shown that using VOCl3 as the oxidant for oCVD PEDOT synthesis encourages the growth of a "face-on" crystalline orientation, which is associated with higher electrical conductivity, even at lower deposition temperatures. nih.gov This is a considerable advantage compared to solid oxidants like FeCl3, which often require higher temperatures or post-deposition treatments to achieve similar properties. nih.gov In one study, PEDOT films deposited using VOCl3 achieved conductivity values of approximately 2000 S/cm in a single coating and doping step. acs.orgfigshare.com

The properties of the resulting polymer films can be systematically adjusted by controlling oCVD process parameters. For instance, in the synthesis of PEDOT using VOCl3, increasing the oxidant-to-monomer saturation ratio (OSR) has been shown to expand the b-axis lattice parameter of the polymer. nih.gov This is attributed to higher dopant incorporation and some chlorination of the polymer's conjugated backbone, which alters the molecular packing. nih.gov

Table 1: Comparison of oCVD PEDOT Film Properties with Different Oxidants

| Oxidant | Deposition Feature | Crystalline Orientation | Post-Deposition Rinsing | Resulting Conductivity |

| This compound (VOCl3) | Liquid, volatile | Encourages "face-on" growth | Not required | High (~2000 S/cm) |

| Ferric Chloride (FeCl3) | Solid, sublimated | "Edge-on" or mixed orientation | Often required | Lower without treatment |

This table provides a comparative overview of the properties and process characteristics of PEDOT films synthesized via oCVD using the liquid oxidant this compound versus the solid oxidant Ferric Chloride. Data is compiled from findings in related research. nih.govacs.orgfigshare.com

VOCl3 as an Oxidant in Polymer Film Synthesis

This compound functions as a potent oxidizing agent in the vapor-phase synthesis of conjugated polymers. rsc.orgacs.org In the oCVD process, VOCl3 serves a dual role: it initiates polymerization by oxidizing the monomer and simultaneously dopes the resulting polymer chain, rendering it electrically conductive. d-nb.infobeilstein-journals.org The process begins with the adsorption of monomer and VOCl3 molecules onto the substrate surface within the vacuum chamber. mdpi.com VOCl3 then oxidizes the monomer, creating radical cations. rsc.org These reactive species then couple, forming dimers and subsequently longer polymer chains in a step-growth mechanism. mdpi.comacs.org

The choice of oxidant significantly influences the properties of the final polymer film. d-nb.infothieme-connect.com VOCl3 has been successfully used to polymerize a variety of monomers besides the commonly used 3,4-ethylenedioxythiophene (B145204) (EDOT). rsc.orgumass.edu For instance, it has been coupled with thiophene (B33073) monomers to create conductive polythiophene films. beilstein-journals.orgumass.edu The simultaneous polymerization and doping that occurs with VOCl3 is a key advantage of the oCVD method. beilstein-journals.org

The use of VOCl3 as a liquid oxidant provides superior control over the reaction compared to solid oxidants. frontiersin.org The flow rate and surface concentration of VOCl3 can be readily adjusted during the reaction, allowing for precise control over the stoichiometry and, consequently, the doping level and conductivity of the polymer film. frontiersin.org Studies on PEDOT films have demonstrated a direct relationship between the film's electrical conductivity and its electrocatalytic activity, for example, in the oxygen reduction reaction (ORR). acs.orgfigshare.com Higher conductivity, facilitated by efficient doping with oxidants like VOCl3, leads to enhanced electrocatalytic performance. acs.orgfigshare.com This makes VOCl3-synthesized polymer films promising for applications such as all-organic electrodes. figshare.com

Table 2: Research Findings on VOCl3 as an Oxidant in Polymer Synthesis

| Monomer | Polymer Synthesized | Key Finding |

| 3,4-ethylenedioxythiophene (EDOT) | Poly(3,4-ethylenedioxythiophene) (PEDOT) | Achieved high conductivity (~2000 S/cm) and "face-on" orientation, enhancing electrocatalytic activity for ORR. nih.govacs.orgfigshare.com |

| Thiophene | Polythiophene (PTh) | Demonstrated simultaneous polymerization and doping in a single, solvent-free step. beilstein-journals.org |

| Various Thiophene derivatives | Substituted Polythiophenes | VOCl3 is listed among several oxidants used for reactive vapor deposition of various thiophene-based monomers. rsc.orgumass.edu |

This table summarizes key research findings on the use of this compound as an oxidant for the synthesis of different conjugated polymers via oCVD.

Catalytic Applications of Vanadium Oxytrichloride in Organic Synthesis

Lewis Acid Catalysis

The strong Lewis acidic character of vanadium oxytrichloride, arising from the electron-deficient vanadium(V) center, enables it to activate a variety of organic substrates. osti.gov This property is harnessed in several fundamental organic reactions where it functions as a catalyst. smolecule.com Upon complexation with substrates, VOCl₃ enhances their electrophilicity, thereby promoting reactions such as Friedel-Crafts and Diels-Alder cycloadditions. smolecule.comrsc.org

Friedel-Crafts Reactions

This compound and related vanadium complexes serve as catalysts in Friedel-Crafts reactions, which are crucial for attaching substituents to aromatic rings. smolecule.comrsc.org While classic Lewis acids like aluminum trichloride (B1173362) are common, vanadium-based catalysts offer alternative reactivity profiles. For instance, chiral vanadium complexes have been developed to achieve enantioselective Friedel-Crafts-type reactions. These catalysts can activate imines towards nucleophilic attack by electron-rich aromatic compounds like 2-naphthols and indoles, yielding chiral products with high enantioselectivity. rsc.org The Lewis acidity of the vanadium center is key to activating the electrophile, facilitating the carbon-carbon bond formation. rsc.org

Research has demonstrated the utility of dinuclear vanadium(V) complexes in promoting the enantioselective Friedel-Crafts reaction between N-benzylidene-4-methoxyaniline and 2-naphthol.

Table 1: Vanadium-Catalyzed Enantioselective Friedel-Crafts-Type Reaction Data sourced from studies on vanadium-mediated enantioselective reactions. rsc.org

| Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| N-Benzylidene-4-methoxyaniline | 2-Naphthol | 1.0 | CH₂Cl₂ | 0 | 24 | 93 | 93 |

| N-(4-Chlorobenzylidene)aniline | 2-Naphthol | 1.0 | CH₂Cl₂ | 0 | 48 | 84 | 92 |

| N-Benzylideneaniline | Indole | 5.0 | Toluene | -20 | 72 | 85 | 90 |

Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition to form six-membered rings, can be significantly accelerated by Lewis acid catalysis. wikipedia.org Lewis acids activate the dienophile by coordinating to it, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. wikipedia.org this compound is recognized as a potential Lewis acid catalyst for these cycloadditions. smolecule.com Its application can lead to increased reaction rates and improved selectivity under milder conditions compared to uncatalyzed thermal reactions. While specific examples focusing solely on VOCl₃ are part of a broader class of Lewis acid-catalyzed Diels-Alder reactions, its catalytic role is analogous to that of other common Lewis acids like tin tetrachloride and aluminum chloride. wikipedia.orgiitk.ac.in

Oxidative Transformations

With vanadium in its highest oxidation state (+5), this compound is a strong oxidizing agent. osti.gov This property is central to its use in a wide array of oxidative transformations, where it can act as a stoichiometric oxidant or, more commonly, as a catalyst in conjunction with a terminal oxidant. osti.govresearchgate.net

General Oxidations of Organic Substrates (Alkanes, Alkenes, Arenes, Alcohols, Aldehydes, Ketones, Sulfur Species)

Vanadium-based catalysts, including VOCl₃ and its derivatives, are effective for the oxidation of a broad spectrum of organic functional groups. osti.gov These reactions are mechanistically diverse, sometimes proceeding through radical pathways and other times through ionic routes. researchgate.net

Alcohols: The oxidation of alcohols to aldehydes and ketones is a fundamental transformation. Vanadium catalysts, often in conjunction with an oxidant like hydrogen peroxide or molecular oxygen, can perform this conversion efficiently. organic-chemistry.org For example, secondary alcohols can be chemoselectively oxidized to ketones in the presence of primary alcohols. organic-chemistry.org

Aldehydes: Aldehydes can be further oxidized to carboxylic acids or, in the presence of an alcohol solvent, to esters. organic-chemistry.org Vanadium pentoxide (V₂O₅), a related compound, in combination with hydrogen peroxide, catalyzes the transformation of aldehydes into methyl esters in methanol. organic-chemistry.org

Arenes and Alkenes: The oxidation of arenes can lead to phenols, while alkenes can be converted to epoxides or undergo cleavage, depending on the reaction conditions and the specific vanadium catalyst used. osti.govresearchgate.net

Sulfur Species: Vanadium catalysts are also employed in the oxidation of sulfur-containing compounds. For instance, thiols can be oxidized to disulfides, and sulfides can be selectively oxidized to sulfoxides and subsequently to sulfones. researchgate.netmsu.edu This selectivity is particularly useful in processes like oxidative desulfurization of fuels, where sulfur compounds are oxidized for removal while alkenes remain largely unaffected. researchgate.net

Table 2: Vanadium-Catalyzed Oxidation of Various Organic Substrates Data compiled from reviews and studies on vanadium-catalyzed oxidations. osti.govorganic-chemistry.org

| Substrate | Catalyst System | Product | Yield (%) |

| 1-Phenylethanol | V₂O₅ / O₂ | Acetophenone | 98 |

| Benzyl alcohol | V₂O₅ / O₂ | Benzaldehyde (B42025) | 99 |

| Benzaldehyde | VO(acac)₂ / H₂O₂ | Benzoic Acid | 95 |

| 4-Methoxybenzaldehyde | V₂O₅ / H₂O₂ / MeOH | Methyl 4-methoxybenzoate | 94 |

| Methyl p-tolyl sulfide | Vanadium-salen complex / H₂O₂ | Methyl p-tolyl sulfoxide | >99 |

Oxidative Cleavage of Carbon-Carbon and Carbon-Oxygen Bonds

This compound and related complexes can catalyze the cleavage of robust carbon-carbon and carbon-oxygen bonds, a reaction of significant synthetic utility and relevance to biomass conversion. nih.govresearchgate.net

Carbon-Carbon Bond Cleavage: The oxidative cleavage of C-C bonds is often observed in vicinal diols (glycols), which are converted into two carbonyl compounds. iochem-bd.orgrsc.org This reaction provides an alternative to traditional methods like ozonolysis or periodate (B1199274) cleavage. Vanadium-catalyzed systems, using molecular oxygen or hydrogen peroxide as the oxidant, can cleave a variety of glycols with high chemoselectivity. iochem-bd.orgrsc.org The reaction is also applicable to the C=C double bond in substrates like cinnamic acids, leading to the formation of benzaldehyde derivatives. rsc.org

Carbon-Oxygen Bond Cleavage: In the context of lignin (B12514952) degradation, a potential source of valuable aromatic chemicals, the cleavage of C-O bonds is a critical step. Vanadium catalysts have been shown to selectively cleave the β-O-4 ether linkage, which is the most common linkage in lignin. nih.gov This non-oxidative C–O bond cleavage can proceed via a proposed ketyl radical intermediate, demonstrating the potential of vanadium catalysts in valorizing biomass. nih.gov The selectivity between C-C and C-O bond cleavage can sometimes be controlled by the choice of the specific vanadium catalyst. nih.gov

Carbon-Carbon Bond Formation Reactions

Beyond its role in activating substrates as a Lewis acid, this compound also facilitates the formation of new carbon-carbon bonds through oxidative pathways. osti.gov A prominent example is the oxidative coupling of phenols and their ethers. In these reactions, the vanadium reagent acts as a one-electron oxidant to generate radical intermediates, which then couple to form a new C-C bond. This methodology is particularly useful for the synthesis of biaryl compounds, which are important structural motifs in many natural products and pharmaceuticals.

Another application is in intramolecular cyclization reactions, such as the Scholl reaction, for the synthesis of polycyclic aromatic hydrocarbons. For instance, VOCl₃ has been utilized in the synthesis of triphenylenes from suitable precursors through oxidative dehydrogenation, which involves the formation of multiple C-C bonds. researchgate.net Furthermore, vanadium(V) complexes can catalyze domino reactions that include a C-C bond-forming step, such as in the synthesis of phenanthridines via a Pictet-Spengler-dehydrogenative aromatization sequence. mdpi.com

Table 3: Vanadium-Catalyzed Carbon-Carbon Bond Formation Data from studies on oxidative coupling and cyclization reactions. mdpi.com

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Product | Yield (%) |

| Pictet-Spengler/Aromatization | 2-(3,5-dimethoxyphenyl)aniline | Benzaldehyde | Vanadium(V) complex / Air | 2,4-Dimethoxyphenanthridine | 96 |

| Pictet-Spengler/Aromatization | 2-(3,5-dimethoxyphenyl)aniline | 4-Chlorobenzaldehyde | Vanadium(V) complex / Air | 6-(4-Chlorophenyl)-2,4-dimethoxyphenanthridine | 95 |

| Pictet-Spengler/Aromatization | 2-(3,5-dimethoxyphenyl)aniline | 2-Naphthaldehyde | Vanadium(V) complex / Air | 2,4-Dimethoxy-6-(naphthalen-2-yl)phenanthridine | 83 |

Deoxydehydration Reactions

Deoxydehydration (DODH) is a crucial reaction that converts vicinal diols (glycols) into olefins, offering a valuable method for the deoxygenation of biomass-derived feedstocks. Vanadium-based catalysts have emerged as a cost-effective alternative to more expensive systems, such as those based on rhenium. Vanadium(V) complexes, often derived from precursors like this compound, are effective catalysts for this transformation, typically using a reductant like triphenylphosphine (B44618) (PPh₃).

The catalytic cycle, as elucidated by density functional theory (DFT) calculations and experimental studies, involves several key steps. A proposed mechanism suggests the initial condensation of the diol onto the V(V) center to form a vanadium(V) diolate. This is followed by reduction of the metal center by the phosphine (B1218219) reductant to a V(III) species. Subsequent C-O bond cleavage, potentially through a radical mechanism involving spin-crossover pathways, leads to the formation of the olefin product and regeneration of the active vanadium catalyst. chemrxiv.orgresearchgate.netacs.orgnih.govacs.org

Recent studies have demonstrated that vanadium catalysts can overcome previous limitations, such as the challenging deoxydehydration of cyclic trans-diols. A V(V)-based catalyst system was shown to effectively convert trans-1,2-cyclohexanediol (B13532) to cyclohexene, a reaction that is difficult with other systems due to stereochemical constraints. chemrxiv.org This highlights the unique mechanistic pathways accessible with vanadium catalysts.

The table below summarizes the vanadium-catalyzed deoxydehydration of various diol substrates.

| Diol Substrate | Catalyst System | Reductant | Product | Yield (%) | Reference |

| 1,2-Propanediol | [n-Bu₄N][(dipic)VO₂] | PPh₃ | 1-Propene | ~70 | chemrxiv.org |

| cis-1,2-Cyclohexanediol | [n-Bu₄N][(dipic)VO₂] | PPh₃ | Cyclohexene | 15 | chemrxiv.org |

| trans-1,2-Cyclohexanediol | [n-Bu₄N][(dipic)VO₂] | PPh₃ | Cyclohexene | 9 | chemrxiv.org |

| Styrenediol | [n-Bu₄N][(dipic)VO₂] | PPh₃ | Styrene | 34 | chemrxiv.org |

Haloperoxidase Mimicry

Vanadium-dependent haloperoxidases (VHPOs) are enzymes that catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide (H₂O₂), producing a reactive halogenating species. umich.edunih.gov This biological process is essential for the biosynthesis of halogenated natural products. This compound is a key reference compound (for ⁵¹V NMR spectroscopy) and a precursor for synthesizing model complexes that mimic the structure and function of the VHPO active site. acs.orgtu-darmstadt.deudel.edu

Functional models are typically oxoperoxovanadium(V) complexes coordinated by tripodal amine ligands. umich.eduacs.org These synthetic complexes replicate the key reactivity of the enzyme: the two-electron oxidation of a halide by peroxide. The catalytic cycle involves the formation of an oxoperoxovanadium(V) species, which, in the presence of acid, activates the peroxide for nucleophilic attack by the halide ion. umich.eduudel.edu This generates a potent halogenating agent (e.g., HOBr, Br₂, or Br₃⁻), which can then halogenate an organic substrate.

The effectiveness of these model complexes is often evaluated by their ability to catalyze the bromination of a pH indicator like Phenol (B47542) Red, which results in a visible color change to Bromophenol Blue. acs.org Kinetic studies have been performed to determine the rate constants for halide oxidation, providing quantitative insight into the catalytic efficiency of these mimics.

The following table presents examples of vanadium complexes that functionally mimic haloperoxidases, along with their observed catalytic activity.

| Vanadium Complex | Ligand | Halide Oxidized | Rate Constant (k, M⁻¹s⁻¹) | Reference |

| K[VO(O₂)(Hheida)] | N-(2-hydroxyethyl)iminodiacetic acid | Bromide | 280 | acs.orgudel.edu |

| [VO(O₂)(bpg)] | N,N-bis(2-pyridylmethyl)glycine | Bromide | 21 | acs.orgudel.edu |

| [VO(O₂)(tpa)]ClO₄ | N,N,N-tris(2-pyridylmethyl)amine | Bromide | 100 | acs.org |

| K[VO(O₂)(ada)] | N-(2-amidomethyl)iminodiacetic acid | Bromide | 110 | acs.org |

Cyanation, Hydrogenation, and Dehydrogenation

This compound and its derivatives catalyze a range of fundamental organic transformations including cyanation, hydrogenation, and dehydrogenation.

Cyanation: Vanadium(V) complexes are effective catalysts for the oxidative Strecker reaction, which involves the α-C–H cyanation of amines. nih.gov This reaction provides a direct route to α-aminonitriles, which are valuable synthetic intermediates. For instance, vanadium-based systems catalyze the aerobic oxidative cyanation of tertiary amines using sodium cyanide. researchgate.net The reaction proceeds under mild conditions, offering an efficient method for C-C bond formation.

Hydrogenation: While precious metals are the conventional catalysts for hydrogenation, earth-abundant vanadium has been developed as a potent alternative. A well-defined, single-site organovanadium(III) catalyst supported on silica (B1680970), [(≡SiO)V(Mesityl)(THF)], has shown unprecedented activity for the hydrogenation of alkenes and alkynes. osti.gov This heterogeneous catalyst is prepared using surface organometallic chemistry, where organovanadium precursors are grafted onto a silica support. Such systems demonstrate that nearly 100% of the vanadium sites can be active, highlighting the potential for creating highly efficient and cost-effective hydrogenation catalysts.

Dehydrogenation: this compound is used directly as a precursor to prepare heterogeneous catalysts for the oxidative dehydrogenation (ODH) of light alkanes, a critical industrial process for olefin production. For example, VOx/SiO₂ catalysts for the ODH of propane (B168953) to propylene (B89431) are synthesized by grafting VOCl₃ onto a silica surface, followed by calcination. researchgate.net The catalytic performance is highly dependent on the dispersion of the vanadium oxide species on the support, which can be controlled by the pretreatment of the silica. researchgate.net These catalysts show high and stable selectivity towards propylene. researchgate.net

The table below provides examples of these transformations catalyzed by vanadium systems.

| Reaction Type | Substrate | Catalyst System | Key Conditions | Product | Yield/Selectivity | Reference |

| Cyanation | N,N-Dimethylaniline | Vanadium-based catalyst/NaCN | O₂, Acetic Acid, RT | α-(Dimethylamino)phenylacetonitrile | 94% | researchgate.net |

| Cyanation | N-Phenylpyrrolidine | Vanadium-based catalyst/NaCN | O₂, Acetic Acid, RT | 1-Phenylpyrrolidine-2-carbonitrile | 90% | researchgate.net |

| Hydrogenation | Propylene | [(≡SiO)V(Mes)(THF)] | H₂, 25 °C, Gas phase | Propane | High activity (TOF ~0.1 s⁻¹) | osti.gov |

| Dehydrogenation | Propane | VOx/SiO₂ (from VOCl₃) | O₂, 540 °C | Propylene | ~50% Selectivity | researchgate.net |

Ring-Opening Metathesis Polymerization

Ring-opening metathesis polymerization (ROMP) is a powerful polymerization method for producing polymers with diverse properties from strained cyclic olefins. Vanadium-based Ziegler-Natta catalysts, often prepared from VOCl₃, have long been used in commercial applications, such as the production of ethylene (B1197577) propylene diene monomer (EPDM) rubber. researchgate.net More recently, well-defined vanadium-alkylidene complexes have been developed as highly active and selective ROMP catalysts.

This compound is a key starting material for the synthesis of these advanced catalysts. For example, VOCl₃ can be reacted with anilines to form (arylimido)vanadium(V) trichloride complexes, such as V(N-Ar)Cl₃. acs.org These imido complexes are precursors to the active vanadium-alkylidene species that initiate polymerization. The activity and stereoselectivity of these catalysts can be tuned by modifying the electronic and steric properties of the imido and ancillary ligands.

(Imido)vanadium(V)–alkylidene complexes have demonstrated remarkable catalytic activities for the ROMP of monomers like norbornene (NBE) and its derivatives, as well as less strained olefins like cyclopentene (B43876) and cyclooctene. researchgate.net

The table below details the performance of a representative vanadium-alkylidene catalyst in the ROMP of various cyclic olefins.

| Monomer | Catalyst | Monomer/Catalyst Ratio | Polymerization Time | Polymer Yield (%) | Polymer Properties (Mₙ, PDI) | Reference |

| Norbornene (NBE) | V(CHSiMe₃)(N-2,6-Cl₂C₆H₃)(OC₆F₅)(PMe₃)₂ | 200 | 10 min | 99 | Mₙ = 45,600; PDI = 1.18 | researchgate.net |

| Tetracyclododecene (TCD) | V(CHSiMe₃)(N-2,6-Cl₂C₆H₃)(OC₆F₅)(PMe₃)₂ | 200 | 10 min | 98 | Mₙ = 47,400; PDI = 1.25 | researchgate.net |

| Cyclopentene (CPE) | V(CHSiMe₃)(N-2,6-Cl₂C₆H₃)(OC₆Cl₅)(PMe₃)₂ | 200 | 10 min | 99 | Mₙ = 25,600; PDI = 1.25 | researchgate.net |

| cis-Cyclooctene (COE) | V(CHSiMe₃)(N-2,6-Cl₂C₆H₃)(OC₆Cl₅)(PMe₃)₂ | 200 | 10 min | 99 | Mₙ = 32,800; PDI = 1.23 | researchgate.net |

Oxo/Imido Heterometathesis

Oxo/imido heterometathesis is a transformation that involves the exchange of an oxo (=O) group with an imido (=NR) group between a metal complex and an organic substrate. This reaction is particularly useful for the synthesis of imines from carbonyl compounds. This compound, when supported on silica (SiO₂), acts as a highly effective heterogeneous catalyst for this reaction. researchgate.netineos.ac.ruethz.ch

Grafting VOCl₃ onto a silica surface dramatically enhances its catalytic activity compared to the homogeneous catalyst. researchgate.net The resulting silica-supported vanadium oxochloride catalyzes the heterometathesis between N-sulfinylamines (R-N=S=O) and a wide range of aldehydes and ketones. In this process, the sulfur dioxide group is eliminated, and an imine is formed. This method is notable as one of the first examples of a transition-metal-mediated heterometathetical imidation that is effective for ketones as well as aldehydes. researchgate.net

The reaction proceeds cleanly and provides a novel, water-free method for the preparation of various imines. The heterogeneous nature of the catalyst allows for easy separation from the reaction mixture.

The table below illustrates the scope of the silica-supported vanadium oxochloride catalyzed oxo/imido heterometathesis reaction.

| Carbonyl Compound | N-Sulfinylamine | Reaction Time (h) | Solvent | Imine Product | Conversion (%) | Reference |

| Benzaldehyde | N-Sulfinylaniline | 0.5 | Benzene (B151609) | N-Benzylideneaniline | >98 | researchgate.net |

| 4-Nitrobenzaldehyde | N-Sulfinylaniline | 1.5 | Benzene | N-(4-Nitrobenzylidene)aniline | >98 | researchgate.net |

| Cyclohexanone (B45756) | N-Sulfinylaniline | 24 | Benzene | N-Cyclohexylideneaniline | 90 | researchgate.net |

| Acetophenone | N-Sulfinylaniline | 24 | Benzene | N-(1-Phenylethylidene)aniline | 80 | researchgate.net |

| Benzophenone | N-Sulfinylaniline | 24 | Benzene | N-(Diphenylmethylidene)aniline | 70 | researchgate.net |

Coordination Chemistry of Vanadium Oxytrichloride

Synthesis and Characterization of Vanadium(V) Complexes

The synthesis of Vanadium(V) complexes from vanadium oxytrichloride typically involves the direct reaction of VOCl₃ with the desired ligand in an inert solvent, such as dichloromethane (B109758). The resulting complexes are often intensely colored and highly sensitive to moisture. Characterization of these compounds relies on a combination of analytical techniques, including infrared (IR), UV/Visible, and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P, ⁵¹V), alongside elemental analysis.

Complexes with Nitrogen-Donor Ligands

This compound forms adducts with various nitrogen-containing ligands, leading to a transformation in the coordination geometry from tetrahedral to six-coordinate octahedral. researchgate.net

Arylimido-vanadium(V) complexes can be synthesized from this compound. One method involves the initial conversion of VOCl₃ to a trichlorido(imido)vanadium(V) precursor, V(NR)Cl₃. For instance, (1-adamantylimido)vanadium(V) trichloride (B1173362) is prepared by reacting VOCl₃ with 1-adamantylisocyanate. asianpubs.org This precursor can then be reacted with the potassium salt of a nitrogen-containing ligand, such as 2-(2′-benzimidazolyl)-6-methylpyridine, to yield the final (imido)vanadium(V) dichloride complex. soton.ac.uk These complexes often exhibit a distorted trigonal bipyramidal geometry around the vanadium center. soton.ac.uk

Another route involves the direct reaction of VOCl₃ with a ligand like 8-(phenylamino)naphthalene-1-sulfonic acid to form [κ²(N,O)-8-(PhN)-1-naphthalenesulfonato]VOCl. acs.org

Table 1: Examples of Arylimido-Vanadium(V) Complexes Derived from this compound

| Precursor | Reactant | Complex | Reference |

| VOCl₃ | 1-Adamantylisocyanate | V(NAd)Cl₃ | asianpubs.org |

| V(NR)Cl₃ | Potassium salt of 2-(2′-benzimidazolyl)-6-methylpyridine | V(NR)Cl₂(L) | soton.ac.uk |

| VOCl₃ | 8-(Phenylamino)naphthalene-1-sulfonic acid | [κ²(N,O)-8-(PhN)-1-naphthalenesulfonato]VOCl | acs.org |

This compound readily forms stable, intensely colored, and moisture-sensitive complexes with various heterocyclic nitrogen bases. The reaction of VOCl₃ with ligands such as pyridine (B92270) and quinoline (B57606) in dichloromethane yields complexes with the general formula [VOCl₃(L)]. iaea.org With an excess of the ligand, as in the case of pyridine, a 1:2 adduct, [VOCl₃(L)₂], can also be formed. iaea.org Bidentate heterocyclic nitrogen bases like 2,2′-bipyridyl and 1,10-phenanthroline (B135089) react with VOCl₃ to form chelate complexes of the type [VOCl₃(L-L)]. iaea.org

The coordination chemistry of this compound with simple azo compounds to form stable adducts is not well-documented in the reviewed literature. Research on the interaction between vanadium complexes and azo compounds often points towards more complex reactivity, such as the cleavage of the N=N bond in azobenzene (B91143) by certain vanadium(III) complexes, rather than simple coordination to the vanadium(V) center of VOCl₃. nih.gov

Table 2: this compound Complexes with Heterocyclic Nitrogen Bases

| Ligand (L) | Stoichiometry | Complex Formula | Reference |

| Pyridine | 1:1 | [VOCl₃(pyridine)] | iaea.org |

| Pyridine | 1:2 | [VOCl₃(pyridine)₂] | iaea.org |

| Quinoline | 1:1 | [VOCl₃(quinoline)] | iaea.org |

| 2,2′-Bipyridyl | 1:1 | [VOCl₃(2,2′-bipyridyl)] | iaea.org |

| 1,10-Phenanthroline | 1:1 | [VOCl₃(1,10-phenanthroline)] | iaea.org |

Complexes with Oxygen-Donor Ligands

An extensive series of complexes have been prepared by reacting this compound with a range of neutral oxygen-donor ligands.

The reaction of vanadium(V) oxytrichloride with β-diketones and diesters results in the formation of complexes where the ligand coordinates to the vanadium center through its two carbonyl oxygen atoms. These reactions are conducted under inert conditions. A notable example is the reaction with 2,4-pentanedione (acetylacetone), which yields the monomeric complex dichloro(oxo)(2,4-pentanedione)vanadium(V), [VOCl₂(acac)]. acs.org

In contrast, the reaction with diesters can lead to different structural motifs. With diethyl malonate, a tetrameric ring complex, dichloro(oxo)(diethyl malonate)vanadium(IV), is formed. The reaction with diethyl succinate (B1194679) produces a one-dimensional coordination polymer, dichloro(oxo)(diethyl succinate)vanadium(IV). acs.org In the case of the diester complexes, a reduction of the vanadium center from V(V) to V(IV) occurs during the reaction. acs.org

Table 3: Complexes of this compound with β-Diketones and Diesters

| Ligand | Resulting Complex | Structure | Vanadium Oxidation State | Reference |

| 2,4-Pentanedione | [VOCl₂(C₅H₇O₂)] | Monomeric | +5 | acs.org |

| Diethyl Malonate | [VOCl₂(C₇H₁₀O₄)] | Tetrameric Ring | +4 | acs.org |

| Diethyl Succinate | [VOCl₂(C₈H₁₂O₄)] | 1D Coordination Polymer | +4 | acs.org |

Complexes with Phosphorus-Donor Ligands (e.g., Triphenyl Phosphine)

The interaction of this compound with phosphorus-donor ligands is complex and can result in either coordination or redox reactions, depending on the nature of the ligand. Ligands with a P=O donor group, such as triphenylphosphine (B44618) oxide (Ph₃PO), readily form stable, moisture-sensitive adducts of the type [VOCl₃(Ph₃PO)]. iaea.org

However, with phosphanes like triphenylphosphine (PPh₃), which are reducing ligands, the reaction is more nuanced. Some studies report that phosphanes immediately reduce VOCl₃ to V(IV) or V(III) species. iaea.org This is further supported by kinetic studies on the oxidation of triphenylphosphine by VOCl₃, which elucidate the mechanisms of oxygen transfer from the vanadium center to the phosphine (B1218219).

Conversely, other research has successfully synthesized and isolated a direct coordination compound between this compound and triphenylphosphine, formulated as VOCl₃(PPh₃). This product was characterized by elemental analysis and infrared spectroscopy. researchgate.net This suggests that under specific conditions, a stable adduct can be formed before the subsequent redox reaction takes place.

Table 4: Interaction of this compound with Phosphorus-Donor Ligands

| Ligand | Product Type | Product Formula/Species | Reference |

| Triphenylphosphine Oxide (Ph₃PO) | Coordination Complex | [VOCl₃(Ph₃PO)] | iaea.org |

| Triphenylphosphine (PPh₃) | Coordination Complex | VOCl₃(PPh₃) | researchgate.net |

| Triphenylphosphine (PPh₃) | Redox Reaction | V(IV) or V(III) species + Ph₃PO | iaea.org |

Structural Elucidation of Coordination Compounds